molecular formula C25H28ClN3O4S B2629139 N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-64-4

N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2629139
CAS No.: 878059-64-4
M. Wt: 502.03
InChI Key: HAXXODLRYHGMOZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H28ClN3O4S and its molecular weight is 502.03. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 1251616-25-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H24ClN3O4SC_{20}H_{24}ClN_{3}O_{4}S, with a molecular weight of 437.9 g/mol. The structure includes a chloro-substituted aromatic ring, an indole moiety, and a piperidine derivative, which are known for their diverse biological activities.

PropertyValue
CAS Number1251616-25-7
Molecular FormulaC20H24ClN3O4S
Molecular Weight437.9 g/mol

Antitumor Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This compound's indole structure may facilitate DNA intercalation, disrupting replication processes and inducing apoptosis in tumor cells .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial strains. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways .

The biological activity can be attributed to several mechanisms:

  • Electrophilic Character : The compound can form covalent bonds with biological macromolecules, leading to functional alterations.
  • ROS Generation : It may induce oxidative stress, affecting cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerases and other critical enzymes involved in cell proliferation .

Study 1: Antitumor Efficacy

A study involving similar indole-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through ROS generation and DNA damage .

Study 2: Antimicrobial Assessment

In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited inhibitory concentrations comparable to established antibiotics. The results indicated a potential for developing new antimicrobial agents from this class of compounds .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O4S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(20-5-3-4-6-22(20)29)34(32,33)16-24(30)27-19-8-7-18(2)21(26)13-19/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXXODLRYHGMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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